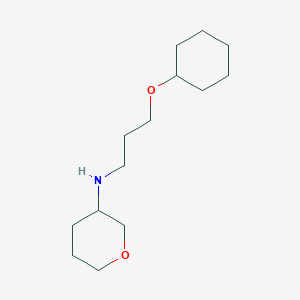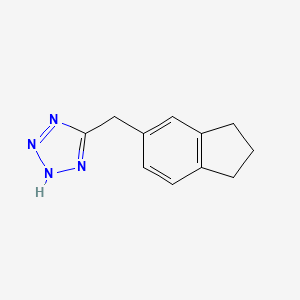![molecular formula C11H6BrN3OS B7578439 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine, also known as BPTP, is a chemical compound that has been extensively researched for its potential in various scientific fields. BPTP is a heterocyclic compound that contains a pyridine ring, a thieno ring, and a pyrimidine ring. This compound has garnered attention due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine exerts its inhibitory activity by binding to the ATP-binding site of kinases, thereby preventing their activation and subsequent downstream signaling. This inhibition of kinase activity has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and physiological effects:
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been found to induce apoptosis in cancer cells by inhibiting the activity of kinases that are involved in cell proliferation and survival pathways. Additionally, 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine in lab experiments is its potent inhibitory activity against several kinases, which makes it a potential candidate for the development of kinase inhibitors. However, one limitation of using 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine. One potential direction is the optimization of its chemical structure to improve its potency and selectivity against specific kinases. Additionally, 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine could be used as a tool compound to study the role of specific kinases in various biological processes. Finally, 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine could be further studied for its potential in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine is a promising compound that has garnered attention for its potential in various scientific fields. Its potent inhibitory activity against several kinases makes it a potential candidate for the development of kinase inhibitors for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine involves the reaction of 5-bromopyridin-3-amine with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base. This reaction results in the formation of the intermediate 4-(5-bromopyridin-3-yl)oxy-1,3,5-triazin-2-amine, which is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to yield 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine.
Applications De Recherche Scientifique
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been studied for its potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been found to possess potent inhibitory activity against several kinases, including BRAF, CRAF, and SRC. This makes it a potential candidate for the development of kinase inhibitors for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
4-(5-bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3OS/c12-7-3-8(5-13-4-7)16-11-10-9(1-2-17-10)14-6-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFXPVZYMHYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2OC3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)

![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)


![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)